molecular formula C12H17BrFN B8212633 N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine

N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine

Cat. No.: B8212633
M. Wt: 274.17 g/mol
InChI Key: FRCPZCLTJMSJMC-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with bromine, fluorine, and methyl substituents

Properties

IUPAC Name

N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-8(2)6-15-7-10-5-11(13)4-9(3)12(10)14/h4-5,8,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCPZCLTJMSJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CNCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Bromo-2-fluoro-3-methylbenzyl alcohol.

    Conversion to Benzyl Halide: The alcohol is converted to the corresponding benzyl halide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

    Amination: The benzyl halide is then reacted with 2-methylpropan-1-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the dehalogenated amine.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine
  • N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine

Uniqueness

N-(5-Bromo-2-fluoro-3-methylbenzyl)-2-methylpropan-1-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methyl groups, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

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